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Abstract
Orludodstat (BAY-2402234) is a potent and selective small-molecule inhibitor of dihydroorotate

dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This

pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making

DHODH an attractive target for therapeutic intervention. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and preclinical experimental data of Orludodstat, intended to serve as a resource for

researchers and professionals in drug development.

Chemical Structure and Properties
Orludodstat is a complex synthetic organic molecule with the IUPAC name (S)-N-(2-chloro-6-

fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-

((1,1,1-trifluoropropan-2-yl)oxy)benzamide.[1] Its chemical and physical properties are

summarized in the tables below.

Table 1: Chemical Identifiers for Orludodstat
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Identifier Value

IUPAC Name

(S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-

(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-

triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-

yl)oxy)benzamide[1]

Synonyms BAY-2402234[1]

CAS Number 2225819-06-5[1]

Molecular Formula C₂₁H₁₈ClF₅N₄O₄[1]

SMILES

FC1=C(NC(C2=CC(F)=C(N3N=C(CO)N(CC)C3

=O)C=C2O--INVALID-LINK--C(F)

(F)F)=O)C(Cl)=CC=C1[1]

InChI Key KNVJMHHAXCPZHF-JTQLQIEISA-N[1]

Table 2: Physicochemical Properties of Orludodstat
Property Value Source

Molecular Weight 520.84 g/mol [1]

Appearance Crystalline solid [2]

Solubility

DMSO: 100 mg/mL (191.99

mM) Ethanol: 33 mg/mL Water:

Insoluble

[3]

LogD 2.7 [4]

Melting Point Not publicly available

Boiling Point Not publicly available

pKa Not publicly available

Mechanism of Action: Inhibition of De Novo
Pyrimidine Synthesis
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Orludodstat's primary mechanism of action is the potent and selective inhibition of

dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that

catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of

dihydroorotate to orotate. This step is crucial for the production of uridine monophosphate

(UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine

triphosphates) that are essential for DNA and RNA synthesis.[5]

By inhibiting DHODH, Orludodstat effectively depletes the intracellular pool of pyrimidines.[6]

Rapidly proliferating cells, such as those found in myeloid malignancies, are highly dependent

on the de novo pathway to meet their high demand for nucleotides.[7] Depletion of pyrimidines

leads to a cascade of cellular events, including:

Cell Cycle Arrest: The lack of necessary building blocks for DNA replication halts cell

division.[8]

Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[5]

Cellular Differentiation: In the context of acute myeloid leukemia (AML), DHODH inhibition

has been shown to induce the differentiation of malignant cells into more mature, non-

proliferating cell types.[1][7]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of

inhibition by Orludodstat.
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De novo pyrimidine synthesis pathway and Orludodstat's point of inhibition.
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Preclinical Data
Orludodstat has demonstrated potent activity in various preclinical models, particularly in the

context of acute myeloid leukemia (AML).

Table 3: In Vitro Activity of Orludodstat
Cell Line

Cancer
Type

Assay Endpoint Value Reference

Human

DHODH
-

Enzyme

Inhibition
IC₅₀ 1.2 nM [2]

MOLM-13 AML
Cell

Proliferation
IC₅₀

0.08 - 8.2 nM

(range across

9 cell lines)

[2]

HEL AML
Cell

Proliferation
IC₅₀

0.08 - 8.2 nM

(range across

9 cell lines)

[2]

MV4-11 AML
Cell

Proliferation
IC₅₀

0.08 - 8.2 nM

(range across

9 cell lines)

[2]

SKM-1 AML
Cell

Proliferation
IC₅₀

0.08 - 8.2 nM

(range across

9 cell lines)

[2]

THP-1 AML
Cell

Proliferation
IC₅₀

0.08 - 8.2 nM

(range across

9 cell lines)

[2]

MOLM-13 AML

Differentiation

(CD11b

upregulation)

EC₅₀ 3.16 nM [4]

HEL AML

Differentiation

(CD11b

upregulation)

EC₅₀ 0.96 nM [4]
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Table 4: In Vivo Activity of Orludodstat in AML Xenograft
Models

Model Treatment Outcome Reference

Subcutaneous &

Disseminated AML

Xenografts

Monotherapy
Strong anti-tumor

efficacy
[7]

Patient-Derived

Xenograft (PDX)

models

Monotherapy
Strong anti-tumor

efficacy
[7]

Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of

Orludodstat.

In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Protocol:

Cell Seeding: AML cell lines (e.g., MOLM-13, HEL, MV4-11, SKM-1, THP-1) are seeded in

96-well plates at a density of 20,000 cells per well in their respective growth media.

Treatment: Cells are treated with a range of concentrations of Orludodstat (e.g., 0.1 nM to 1

µM) or a vehicle control (DMSO). A parallel set of wells is co-treated with 100 µM uridine to

confirm the on-target effect of DHODH inhibition.

Incubation: Plates are incubated for 96 hours.

MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours,

allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved using a solubilization buffer.
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Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the

log concentration of Orludodstat.

In Vivo Acute Myeloid Leukemia (AML) Xenograft Model
This protocol describes the evaluation of Orludodstat's anti-tumor efficacy in a mouse model.

Protocol:

Cell Implantation: Immunocompromised mice (e.g., female ICR SCID mice) are inoculated

with human AML cells (e.g., MOLM-13) either subcutaneously or intravenously to establish

tumors.

Treatment: Once tumors are established, mice are randomized into treatment and control

groups. Orludodstat is administered orally (p.o.) at a specified dose (e.g., 4 mg/kg) and

schedule. The control group receives a vehicle solution.

Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for

subcutaneous models, or by monitoring for signs of disease progression in systemic models.

Animal body weight and overall health are also monitored.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size or when animals show signs of significant morbidity.

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated groups to the control group. In some studies, tumors may be excised for further

analysis, such as western blotting or immunohistochemistry, to assess target engagement

and downstream effects.

The following diagram illustrates a typical experimental workflow for evaluating a DHODH

inhibitor like Orludodstat.
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A representative experimental workflow for the preclinical evaluation of Orludodstat.
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Conclusion
Orludodstat is a potent and selective inhibitor of DHODH with demonstrated preclinical

efficacy in models of myeloid malignancies. Its mechanism of action, centered on the disruption

of de novo pyrimidine synthesis, provides a strong rationale for its development as a targeted

anticancer agent. The data summarized in this technical guide, including its chemical

properties, in vitro and in vivo activity, and associated experimental protocols, offer a valuable

resource for the scientific community engaged in cancer research and drug discovery. Further

investigation into this compound and the broader class of DHODH inhibitors holds promise for

the development of new therapeutic strategies for patients with hematological cancers and

potentially other proliferative disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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